molecular formula C17H17F2N7O2S B2497698 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1788678-75-0

4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No. B2497698
CAS RN: 1788678-75-0
M. Wt: 421.43
InChI Key: NGMYCUMVEMZRPN-UHFFFAOYSA-N
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Description

4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C17H17F2N7O2S and its molecular weight is 421.43. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

This compound, characterized by its pyrimidine and triazole heterocyclic structure, exhibits diverse biological activities. Triazines, in particular, are of interest in medicinal chemistry due to their wide spectrum of pharmacological effects, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties. These activities are attributed to the presence of nitrogen atoms that replace carbon in the benzene ring, forming triazine. Researchers consider the triazine nucleus a valuable core for developing future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Biochemical Applications and Optical Sensing

Pyrimidine derivatives, including the compound , are significant for biochemical applications and optical sensing. Due to their ability to form coordination and hydrogen bonds, these derivatives are utilized as exquisite sensing materials, demonstrating their versatility in biological and medicinal applications. Their inherent properties make them suitable for designing optical sensors, showcasing their practicality in various scientific and medical fields (Jindal & Kaur, 2021).

Synthetic Strategies and Biological Activities

The incorporation of 1,2,4-triazole structures into pharmaceutical compounds is of considerable interest due to their diverse biological activities. Various synthetic strategies have been explored to develop novel 1,2,4-triazole derivatives, which have shown potential in treating a range of conditions, including inflammatory diseases, bacterial infections, and even neglected diseases. The ongoing research underscores the need for new, efficient synthesis methods that align with green chemistry principles and address emerging health challenges (Ferreira et al., 2013).

Therapeutic Applications and Chemical Reactivity

The molecule's pyrimidine and triazine components are integral to its therapeutic applications. Pyrimidine-triazine hybrids have been studied extensively for their potent biological activities, such as anticonvulsant, antiviral, and anti-inflammatory effects. The synthesis of these hybrids offers a promising avenue for medicinal chemists to explore further for significant therapeutic effects (Asgaonkar et al., 2022).

properties

IUPAC Name

4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7O2S/c18-14-1-2-15(19)13(7-14)9-29(27,28)25-5-3-24(4-6-25)16-8-17(22-11-21-16)26-12-20-10-23-26/h1-2,7-8,10-12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYCUMVEMZRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

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